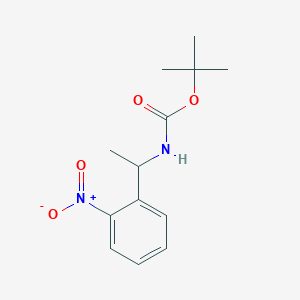

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(2-nitrophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWSARODNIFWDLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Using tert-Butyl Carbamate and 2-Nitrophenylethyl Halide

This method involves the reaction of tert-butyl carbamate with 1-(2-nitrophenyl)ethyl halides (e.g., chloride or bromide) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates the nucleophilic displacement of the halide, forming the carbamate bond.

Chloroformate-Mediated Esterification of 1-(2-Nitrophenyl)ethanol

This approach employs tert-butyl chloroformate (Boc-Cl) to directly acylate 1-(2-nitrophenyl)ethanol. Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) is used to scavenge HCl, driving the reaction to completion.

Procedure and Scalability

- Substrates : 1-(2-Nitrophenyl)ethanol, Boc-Cl (1.1 equiv).

- Base : Et₃N (1.5 equiv) in anhydrous dichloromethane (DCM) at 0°C to room temperature.

- Industrial Adaptation : Continuous flow systems enhance yield (≥90%) and reduce reaction time to 2–4 hours.

Advantages

Carbamate Coupling via Boc Anhydride and 1-(2-Nitrophenyl)ethylamine

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is synthesized by reacting 1-(2-nitrophenyl)ethylamine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method is ideal for substrates where the amine is readily available.

A less common but viable route involves nitrating tert-butyl (phenethyl)carbamate at the ortho position. This method is advantageous when nitro group introduction is challenging post-carbamate formation.

Comparative Analysis of Methods

Chemical Reactions Analysis

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents and conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals . In medicinal chemistry, it is often employed in the synthesis of potential drug candidates due to its ability to introduce the nitrophenyl moiety into target molecules .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Research Findings and Limitations

- Positional Isomerism : Ortho-nitro derivatives show lower yields in SNAr reactions compared to para-nitro analogs due to steric hindrance .

- Thermal Stability : Nitro-containing carbamates are generally less thermally stable than halogenated analogs, requiring low-temperature storage .

- Data Gaps : Direct experimental data on the target compound’s crystallinity, melting point, and biological activity are absent in the provided evidence. Further studies are needed to characterize these properties.

Biological Activity

tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate, a compound featuring a tert-butyl group linked to a carbamate moiety and a 2-nitrophenyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 236.27 g/mol. The compound's structure is characterized by:

- tert-butyl group : Provides steric hindrance and stability.

- Carbamate functional group : Enhances solubility and reactivity.

- Nitrophenyl moiety : Imparts unique electronic properties that contribute to its biological activity.

1. Antimicrobial Activity

Nitro-substituted compounds, including this compound, have demonstrated significant antibacterial and antifungal properties. Research indicates that such compounds can inhibit the growth of various pathogens, including Pseudomonas aeruginosa, a common cause of hospital-acquired infections. A study highlighted the compound's ability to disrupt biofilm formation, which is crucial for bacterial virulence .

2. Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting tumor growth and angiogenesis. In chick chorioallantoic membrane assays, it was found to block angiogenesis effectively, suggesting potential as an anticancer agent . The mechanism of action may involve the inhibition of specific enzymes critical for tumor proliferation.

3. Enzyme Inhibition

Recent studies have focused on the compound's role as an enzyme inhibitor. It has been identified as a potent inhibitor of PqsD, an enzyme involved in the biosynthesis of signaling molecules in bacteria. This inhibition can disrupt bacterial communication and virulence . Binding studies have revealed that the nitro group is essential for its inhibitory activity, indicating a structure-activity relationship that can be exploited for drug design .

Study 1: Inhibition of PqsD

A comprehensive evaluation of various (2-nitrophenyl)methanol derivatives demonstrated that this compound effectively inhibited PqsD activity. The study utilized recombinant enzyme assays to assess potency and binding affinity, revealing a tight-binding mode of action with minimal toxicity against human cells .

Study 2: Antimicrobial Efficacy

In vitro tests against Pseudomonas aeruginosa showed that the compound significantly reduced biofilm formation and inhibited the production of virulence factors. This suggests its potential use as an anti-infective agent in clinical settings .

The biological activity of this compound is largely attributed to its interaction with molecular targets such as enzymes and receptors. The nitro group facilitates binding to active sites on enzymes, leading to inhibition of their function. Additionally, the compound can modulate receptor activity, influencing cellular signaling pathways critical for various biological processes .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate | Moderate antibacterial | Enzyme inhibition |

| tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]ethyl}carbamate | Low anticancer potential | Unknown |

This table illustrates how this compound compares with structurally similar compounds regarding their biological activities and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.